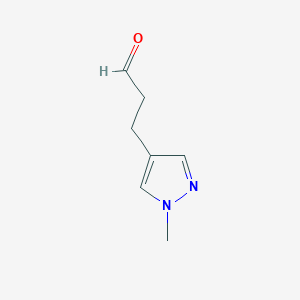![molecular formula C10H15NO3 B3380406 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile CAS No. 1909327-19-0](/img/structure/B3380406.png)
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile
Übersicht
Beschreibung
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile is a chemical compound with the molecular formula C10H15NO3 . It is also known as 1,4,7-Trioxaspiro[4.4]nonane-9-acetonitrile, α,α-dimethyl .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure, which includes a nine-membered ring with three oxygen atoms and a nitrile group attached to a methylated carbon .Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.23 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Wirkmechanismus
The mechanism of action of 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell division. This compound has also been shown to bind to specific proteins and enzymes, which may play a role in its fluorescent properties and potential as a bioimaging probe.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. This compound has been shown to have cytotoxic effects on cancer cells, but its effects on normal cells are not well understood. This compound has also been shown to have fluorescent properties, which could have potential applications in bioimaging. The long-term effects of this compound exposure on human health are not known and require further study.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile has several advantages for use in lab experiments. Its spirocyclic structure allows it to bind to specific proteins and enzymes, making it a valuable tool for studying biological processes. This compound also has potential as a fluorescent probe for bioimaging. However, the synthesis of this compound is complex and requires specialized equipment and expertise in organic chemistry. The long-term effects of this compound exposure on human health are not known and must be taken into consideration when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile research. One area of interest is the development of this compound derivatives with improved properties for use in scientific research. Another area of interest is the study of this compound's potential as a therapeutic agent for cancer treatment. The fluorescent properties of this compound also have potential applications in bioimaging and could be further developed for use in medical imaging. Further studies are needed to fully understand the mechanism of action and potential health effects of this compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile has potential applications in scientific research due to its unique structure and properties. This compound has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in vitro. This compound has also been studied for its potential as a fluorescent probe for bioimaging. The spirocyclic structure of this compound allows it to bind to specific proteins and enzymes, making it a valuable tool for studying biological processes.
Eigenschaften
IUPAC Name |
2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-9(2,6-11)8-5-12-7-10(8)13-3-4-14-10/h8H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGQZCNOTOUBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1COCC12OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



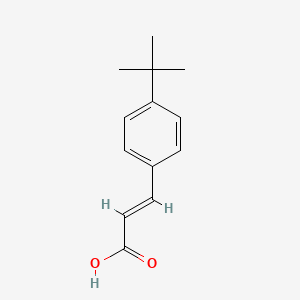
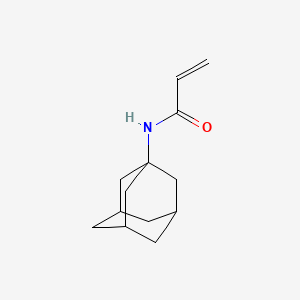
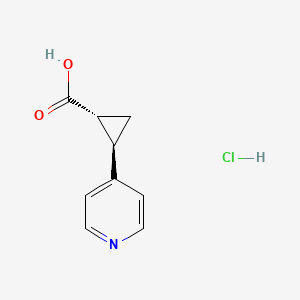
![4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride](/img/structure/B3380357.png)
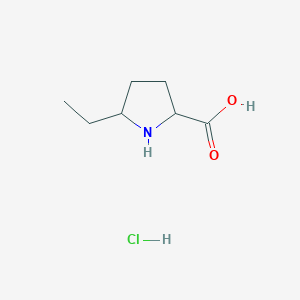
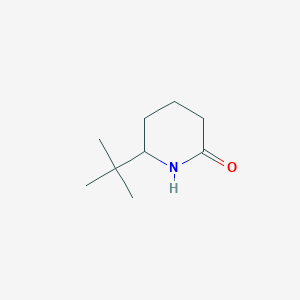
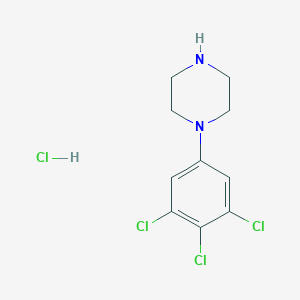
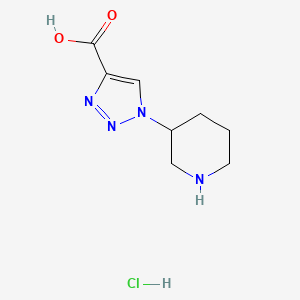
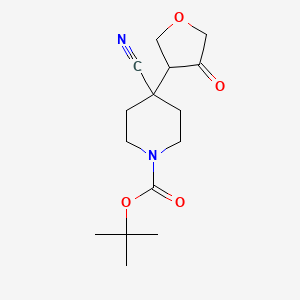
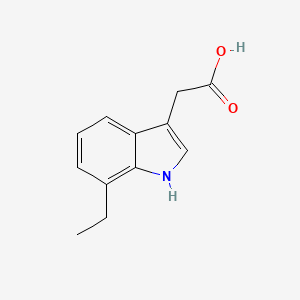


![2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate](/img/structure/B3380433.png)
